molecular formula C9H17NO4S B1589407 N-(tert-Butoxycarbonyl)-L-cysteine methyl ester CAS No. 55757-46-5

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester

Cat. No. B1589407
CAS RN: 55757-46-5
M. Wt: 235.3 g/mol
InChI Key: NJGIAKIPSDCYAC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester is an N-terminal protected reagent that can be used in the synthesis of peptides and proteins containing cysteine residues . It has a linear formula of HSCH2CH[NHCO2C(CH3)3]CO2CH3 and a molecular weight of 235.30 .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .


Molecular Structure Analysis

The molecular structure of N-(tert-Butoxycarbonyl)-L-cysteine methyl ester is represented by the SMILES string COC(=O)C@HNC(=O)OC©©C .


Chemical Reactions Analysis

The reactions involving N-(tert-Butoxycarbonyl)-L-cysteine methyl ester take place under room temperature conditions for 1–4 h with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .


Physical And Chemical Properties Analysis

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester is a liquid at room temperature . It has an optical activity of [α]22/D +21°, c = 7.5 in chloroform . The refractive index is n20/D 1.475 (lit.) , and it has a boiling point of 214 °C (lit.) . The density is 1.143 g/mL at 25 °C (lit.) .

Scientific Research Applications

“N-(tert-Butoxycarbonyl)-L-cysteine methyl ester” is a type of compound that is often used in the field of organic chemistry , specifically in peptide synthesis . The tert-butoxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

One of the methods of application involves the use of oxalyl chloride in methanol for the mild deprotection of the N-Boc group . This method can be applied to a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

  • Peptide Synthesis

    • The compound is used in the field of organic chemistry, specifically in peptide synthesis . The tert-butoxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups .
    • The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This makes it a good protecting group for amino acids during peptide synthesis .
  • Deprotection of the N-Boc Group

    • One method of application involves the use of oxalyl chloride in methanol for the mild deprotection of the N-Boc group .
    • This method can be applied to a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates .
    • The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
  • Synthesis of Medicinally Active Compounds

    • This procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
  • Direct Introduction of the tert-Butoxycarbonyl Group

    • A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
    • The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
  • Synthesis of Boc-Ser-OMe

    • “N-(tert-Butoxycarbonyl)-L-cysteine methyl ester” can be used in the synthesis of Boc-Ser-OMe , a type of amino acid derivative .
    • This compound is often used in peptide synthesis, similar to "N-(tert-Butoxycarbonyl)-L-cysteine methyl ester" .
  • Flow Microreactor Systems

    • A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
    • The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGIAKIPSDCYAC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450522
Record name N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester

CAS RN

55757-46-5
Record name N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
Reactant of Route 2
Reactant of Route 2
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
Reactant of Route 4
Reactant of Route 4
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
Reactant of Route 5
Reactant of Route 5
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
Reactant of Route 6
Reactant of Route 6
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester

Citations

For This Compound
108
Citations
MC Aversa, A Barattucci, P Bonaccorsi… - … , Sulfur, and Silicon …, 2005 - Taylor & Francis
L-cysteine is a stimulating starting product for the generation of transient sulfenic acids that add to suitable acceptors, allowing formation of sulfoxides showing a biologically active …
Number of citations: 1 www.tandfonline.com
MC Aversa, A Barattucci, P Bonaccorsi… - The Journal of Organic …, 2005 - ACS Publications
l-Cysteine is a stimulating starting product for the generation of transient sulfenic acids, such as 4, 6, 9, and 15, which add to suitable acceptors, allowing formation of sulfoxides showing …
Number of citations: 35 pubs.acs.org
WJ Kim, X Vidal, A Baev, HS Jee, MT Swihart… - Applied Physics …, 2011 - pubs.aip.org
We report an alternative approach to produce micropatterns of metallic nanoparticles using photothermal-reaction-assisted two-photon direct laser writing. The patterns are achieved …
Number of citations: 20 pubs.aip.org
JF Bickley, A Ciucci, P Evans, SM Roberts… - Bioorganic & medicinal …, 2004 - Elsevier
… The degassed solution was added to a solution of N-tert-butoxycarbonyl-l-cysteine methyl ester (2.95 g, 12.53 mmol) in ethanol (10 cm 3 ). The reaction was stirred at room temperature …
Number of citations: 36 www.sciencedirect.com
J Budnowski, FS Hanschen, C Lehmann, M Haack… - Analytical …, 2013 - Elsevier
Various analytical methods have been established to quantify isothiocyanates (ITCs) that derive from glucosinolate hydrolysis. However, to date there is no valid method applicable to …
Number of citations: 29 www.sciencedirect.com
A Lkhagva, HC Tai - Molecules, 2021 - mdpi.com
Metabolomics profiling using liquid chromatography-mass spectrometry (LC-MS) has become an important tool in biomedical research. However, resolving enantiomers still represents …
Number of citations: 1 www.mdpi.com
HL Ngan, T Wang, Y Ru, Y Chen… - … in Mass Spectrometry, 2022 - Wiley Online Library
Rationale Allyl isothiocyanate (AITC) in food products such as wasabi is commonly analyzed by gas chromatography/mass spectrometry (GC/MS), while liquid chromatography/mass …
ML Uhrig, O Varela - Carbohydrate research, 2002 - Elsevier
Michael addition of common thiols to the enone system of (2S)-2-benzyloxy-2H-pyran-3(6H)-one (1) afforded the corresponding 3-deoxy-4-thiopentopyranosid-2-ulose derivatives (2–4)…
Number of citations: 20 www.sciencedirect.com
BZ Harding, B Zhang, H Chen, MS Mannan - Journal of Loss Prevention in …, 2016 - Elsevier
The release of hazardous chemicals poses a threat to individuals in the area of a release and to responders who attempt to limit the damage of the release. For a liquid phase spill, the …
Number of citations: 4 www.sciencedirect.com
C Xavier, JK Pak, I Santos, R Alberto - Journal of organometallic chemistry, 2007 - Elsevier
A PNA monomer containing thymine as nucleobase (1) was synthesized, characterized and coupled to the pyrazolyl containing ligand 3,5-Me 2 pz(CH 2 ) 2 N((CH 2 ) 3 COOH)(CH 2 ) 2 …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.